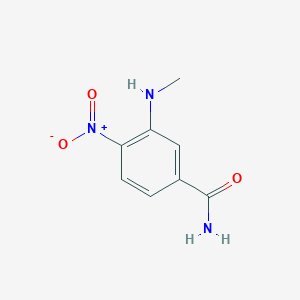
3-(Methylamino)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-4-nitrobenzamide is an organic compound with a molecular formula of C8H9N3O3 It is characterized by the presence of a methylamino group attached to the benzene ring, along with a nitro group and an amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-4-nitrobenzamide typically involves the nitration of 3-(Methylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The product is usually purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(Methylamino)-4-aminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
3-(Methylamino)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Methylamino)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
- 3-(Methylamino)-4-aminobenzamide
- 3-(Methylamino)-4-chlorobenzamide
- 3-(Methylamino)-4-methylbenzamide
Comparison: 3-(Methylamino)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methylamino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. Additionally, the presence of the nitro group may enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC 名称 |
3-(methylamino)-4-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) |
InChI 键 |
INNMVLURRKTGRR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


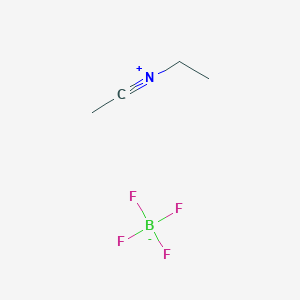

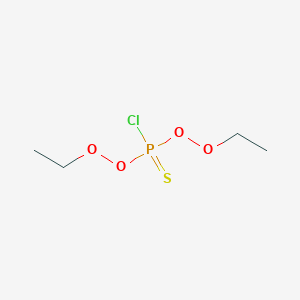
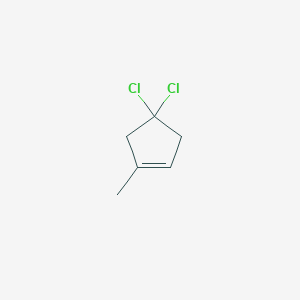
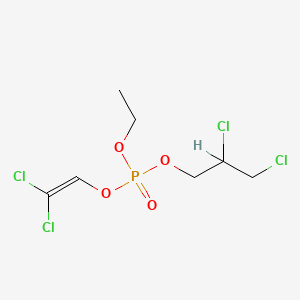
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)

![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
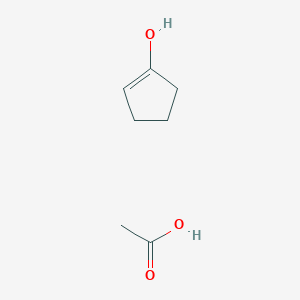
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)




